molecular formula C18H17ClN2O3S B2793359 1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879928-25-3

1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2793359
CAS No.: 879928-25-3
M. Wt: 376.86
InChI Key: LZBWRWDMJZMWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a tetrahydrothienoimidazolone derivative featuring a bicyclic sulfur-containing scaffold. Its structure includes a 4-chlorophenyl group at position 1 and a meta-methylphenyl (m-tolyl) group at position 3, with a sulfone moiety (5,5-dioxide) enhancing its polarity and stability.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-3-2-4-15(9-12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-7-5-13(19)6-8-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBWRWDMJZMWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
1-(4-Chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-ClPh / 3-MePh C₁₉H₁₈ClN₂O₃S 398.87 Predicted pKa: ~0.2 (acidic); Density: ~1.32 g/cm³ (estimated via similar compounds)
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide () 4-FPh / 4-FPh C₁₇H₁₄F₂N₂O₃S 364.37 Higher polarity due to dual F substituents; IR ν: 1701 cm⁻¹ (C=O)
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide () 4-EtOPh / Ph C₁₉H₂₀N₂O₄S 396.44 Ethoxy group enhances lipophilicity; Handling precautions: Avoid ignition sources
1-(3-Bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide () 3-BrPh / 4-FPh C₁₇H₁₄BrFN₂O₃S 425.27 Bromine increases molecular weight; SMILES: Fc1ccc(cc1)N1C2CS(=O)(=O)CC2N(C1=O)c1cccc(c1)Br
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide () 2-MePh / 4-MePh C₁₉H₂₀N₂O₃S 356.44 Steric hindrance from ortho-methyl; Boiling point: 581.2°C (predicted)

Key Observations:

  • Electron-Withdrawing vs.
  • Steric Effects: Ortho-substituted analogues (e.g., o-tolyl in ) exhibit steric hindrance, which may reduce binding affinity in biological systems compared to meta- or para-substituted derivatives.
  • Polarity and Solubility: Sulfone moieties (5,5-dioxide) increase polarity, improving aqueous solubility but reducing membrane permeability. Fluorinated derivatives () further enhance polarity .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy: C=O stretches in thienoimidazolones appear at ~1700 cm⁻¹ (), while sulfone S=O vibrations occur near 1150–1300 cm⁻¹ .
  • NMR Spectroscopy: Aromatic protons in 4-chlorophenyl groups resonate at δ ~7.4–7.6 ppm (DMSO-d₆), whereas methyl groups in m-tolyl appear as singlets at δ ~2.3 ppm () .

Stability and Handling

  • Brominated and fluorinated derivatives () require inert atmospheres during synthesis to prevent decomposition .
  • Sulfone-containing compounds (e.g., ) are hygroscopic and should be stored under anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.